Cas no 2177449-98-6 (N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide)

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a specialized organic compound featuring a bithiophene core linked to a benzothiophene carboxamide moiety via a hydroxyethyl spacer. This structure imparts unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The conjugated thiophene systems enhance charge transport characteristics, suggesting potential applications in organic semiconductors or optoelectronic devices. The hydroxyl group and amide functionality offer sites for further derivatization, enabling tailored modifications for specific applications. Its well-defined molecular architecture ensures reproducibility in synthetic studies, while its stability under standard conditions facilitates handling in experimental workflows. This compound exemplifies a versatile intermediate for advanced chemical synthesis.
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide structure
2177449-98-6 structure
Product Name:N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
CAS No:2177449-98-6
MF:C19H15NO2S3
MW:385.522900819778
CID:5339149
Update Time:2025-10-30

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[b]thiophene-2-carboxamide
    • N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
    • N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
    • Inchi: 1S/C19H15NO2S3/c21-14(17-6-5-16(24-17)13-7-8-23-11-13)10-20-19(22)18-9-12-3-1-2-4-15(12)25-18/h1-9,11,14,21H,10H2,(H,20,22)
    • InChI Key: ZWNQXHUDXFLVFR-UHFFFAOYSA-N
    • SMILES: S1C(C2=CSC=C2)=CC=C1C(CNC(C1=CC2C=CC=CC=2S1)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 478
  • XLogP3: 4.5
  • Topological Polar Surface Area: 134

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide Pricemore >>

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Additional information on N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide: A Comprehensive Overview

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a highly specialized organic compound with the CAS number 2177449-98-6. This compound has garnered significant attention in the fields of materials science and organic chemistry due to its unique structural properties and potential applications in advanced materials. The molecule is composed of two key aromatic systems: a bithiophene moiety and a benzothiophene ring, which are connected through a carboxamide linkage. This combination endows the compound with distinctive electronic and optical properties, making it a promising candidate for various technological applications.

The bithiophene component of the molecule is a fused thiophene system, which is known for its high stability and excellent electron transport properties. The benzothiophene ring, on the other hand, introduces additional aromaticity and conjugation into the structure, further enhancing the compound's electronic characteristics. Recent studies have demonstrated that such fused aromatic systems can exhibit strong fluorescence under specific conditions, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

One of the most intriguing aspects of this compound is its ability to form self-assembled monolayers (SAMs) under controlled conditions. SAMs are highly ordered molecular films that can be used to modify surfaces at the nanoscale, providing tailored functionalities for various applications. Research has shown that the hydroxyl group present in the molecule plays a critical role in facilitating this self-assembly process. The ability to form SAMs makes this compound a valuable tool in nanotechnology and surface engineering.

Recent advancements in computational chemistry have allowed researchers to perform detailed simulations of this compound's electronic structure. These simulations have revealed that the molecule exhibits a high degree of conjugation across its aromatic systems, leading to extended π-electron delocalization. This property is particularly advantageous for applications requiring efficient charge transport, such as in organic semiconductors and sensors.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis pathway involves the use of intermediates such as bithiophene derivatives and benzothiophene carboxylic acids, which are combined under specific reaction conditions to yield the final product. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern materials science applications.

The potential applications of this compound are vast and varied. In addition to its use in optoelectronic devices, it has shown promise as a building block for advanced materials such as graphene analogues and carbon-based nanomaterials. Its ability to undergo post-synthetic modifications further enhances its versatility, allowing researchers to tailor its properties for specific applications.

Recent studies have also explored the use of this compound in bio-related applications, such as drug delivery systems and biosensors. The hydroxyl group present in the molecule can be functionalized with bioactive molecules or targeting agents, enabling precise delivery of therapeutic compounds or detection of specific analytes in biological systems.

In conclusion, N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and characterization techniques, make it an exciting area of ongoing research.

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